molecular formula C9H9IO3 B2509425 Acetic acid, 2-(2-iodophenoxy)-, methyl ester CAS No. 186395-08-4

Acetic acid, 2-(2-iodophenoxy)-, methyl ester

Cat. No.: B2509425
CAS No.: 186395-08-4
M. Wt: 292.072
InChI Key: GUWJBVMGRNLEJN-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-iodophenoxy)-, methyl ester: is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is also known by its IUPAC name, methyl 2-(2-iodophenoxy)acetate . This compound is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetic acid moiety esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(2-iodophenoxy)-, methyl ester typically involves the esterification of 2-(2-iodophenoxy)acetic acid with methanol. This reaction can be catalyzed by acidic or basic conditions. For instance, using sulfuric acid as a catalyst under reflux conditions can facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 2-(2-hydroxyphenoxy)acetic acid methyl ester.

    Oxidation: Formation of 2-(2-iodophenoxy)quinone derivatives.

    Reduction: Formation of 2-(2-iodophenoxy)ethanol.

Scientific Research Applications

Chemistry: Acetic acid, 2-(2-iodophenoxy)-, methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodine atom makes it a useful precursor for various substitution reactions.

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a starting material for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-iodophenoxy)-, methyl ester involves its ability to undergo various chemical reactions due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions . These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and research applications.

Comparison with Similar Compounds

    2-(2-Iodophenoxy)acetic acid: Similar structure but lacks the ester group.

    2-(4-Iodophenoxy)acetic acid methyl ester: Similar structure but with the iodine atom in a different position on the phenoxy ring.

    2-(2-Bromophenoxy)acetic acid methyl ester: Similar structure but with a bromine atom instead of iodine.

Uniqueness: Acetic acid, 2-(2-iodophenoxy)-, methyl ester is unique due to the specific positioning of the iodine atom on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic applications where the iodine atom’s reactivity is crucial .

Properties

IUPAC Name

methyl 2-(2-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJBVMGRNLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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